molecular formula C7H7BrN4 B1292874 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1124382-65-5

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B1292874
M. Wt: 227.06 g/mol
InChI Key: ZNPGWTXQRAGCLF-UHFFFAOYSA-N
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Description

“6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine” is a chemical compound with the empirical formula C6H5BrN4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine”, has been a subject of research . The methods are classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .


Molecular Structure Analysis

The molecular structure of “6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine” can be represented by the SMILES string Cc1c(Br)ccc2ncnn12 . The InChI code for this compound is 1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) .


Physical And Chemical Properties Analysis

“6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine” is a solid at room temperature . It has a molecular weight of 227.06 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valued for its heterocyclic core, which is a common motif in drug design due to its potential biological activity. It can serve as a scaffold for developing new therapeutic agents . Its structural analogy to biologically active molecules makes it a candidate for high-throughput screening in drug discovery.

Organic Synthesis

As a building block in organic synthesis, 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is used to synthesize more complex molecules. Its bromine atom is a versatile functional group that can undergo further cross-coupling reactions, allowing for the synthesis of a wide array of derivatives .

Pharmaceutical Research

In pharmaceutical research, this compound’s ability to act as a precursor in the synthesis of pharmacologically active molecules is of particular interest. It could be used to develop compounds with potential inhibitory activity against various enzymes or receptors, which is a crucial step in the drug development process .

Material Science

The compound’s potential applications in material science stem from its structural properties, which could be utilized in the development of new materials with specific electronic or photonic characteristics. Its nitrogen-containing ring system may be explored for use in creating advanced polymers or nanomaterials .

Biochemistry

In biochemistry, the compound could be used to study protein-ligand interactions, especially with enzymes and receptors that contain similar heterocyclic motifs. This can provide insights into the mechanism of action of related bioactive compounds .

Drug Development

During the drug development phase, this compound can be used for lead optimization. Its molecular framework allows for the modification and enhancement of pharmacokinetic and pharmacodynamic properties, which is essential for creating more effective and safer drugs .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPGWTXQRAGCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649140
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

CAS RN

1124382-65-5
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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